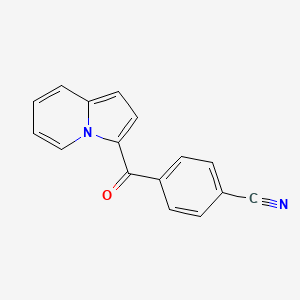

3-(4-Cyanobenzoyl)indolizine

Description

Structure

3D Structure

Properties

CAS No. |

501948-42-1 |

|---|---|

Molecular Formula |

C16H10N2O |

Molecular Weight |

246.26 g/mol |

IUPAC Name |

4-(indolizine-3-carbonyl)benzonitrile |

InChI |

InChI=1S/C16H10N2O/c17-11-12-4-6-13(7-5-12)16(19)15-9-8-14-3-1-2-10-18(14)15/h1-10H |

InChI Key |

CXHQGLCKLIDQIL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC=C(N2C=C1)C(=O)C3=CC=C(C=C3)C#N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Stereochemistry

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides atom-by-atom information on the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy of indolizine (B1195054) derivatives provides specific signals for each proton, with chemical shifts (δ) indicating the electronic environment and coupling patterns revealing adjacent protons. For ethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1-carboxylate, a derivative of the target compound, proton signals appear across the spectrum. ijper.org A characteristic downfield signal corresponding to the H-5 proton is observed as a doublet, typically around δ 9.82-9.79 ppm, due to its position on the electron-deficient pyridine (B92270) ring of the indolizine core. ijper.org The protons of the 4-cyanobenzoyl group and the indolizine ring system appear in the aromatic region, generally between δ 7.77 and 6.77 ppm. ijper.org

In a related structure, diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate, the ¹H NMR spectrum shows a doublet for the H-5 proton at δ 9.55–9.53 ppm with a coupling constant (J) of 7.2 Hz. nih.gov The protons of the cyanobenzoyl ring and other indolizine protons resonate in the δ 7.78–6.79 ppm range. nih.gov The ethyl ester groups introduce characteristic quartet and triplet signals for the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons, respectively. nih.gov

Table 1: Selected ¹H NMR Spectral Data for 3-(4-Cyanobenzoyl)indolizine Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Reference |

| Ethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1-carboxylate | H-5 | 9.82-9.79 | d, J = 7.2 | ijper.org |

| Aromatic H | 7.77-6.77 | m | ijper.org | |

| -OCH₃ | 3.99 | s | ijper.org | |

| -OCH₂CH₃ | 4.41-4.33 | q, J = 7.2 | ijper.org | |

| -OCH₂CH₃ | 1.43-1.38 | t, J = 7.2 | ijper.org | |

| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | H-5 | 9.55-9.53 | d, J = 7.2 | nih.gov |

| Aromatic H | 7.78-7.55 | m | nih.gov | |

| -OCH₃ | 3.99 | s | nih.gov | |

| -OCH₂CH₃ | 4.36-4.31 / 3.76-3.70 | q, J = 7.2 | nih.gov | |

| -OCH₂CH₃ | 1.36-1.33 / 1.14-1.10 | t, J = 7.2 | nih.gov |

d = doublet, q = quartet, t = triplet, m = multiplet, s = singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Table 2: Selected ¹³C NMR Spectral Data for Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate

| Carbon Atom | Chemical Shift (δ, ppm) | Reference |

| Benzoyl C=O | 184.89 | nih.gov |

| Ester C=O | 164.98, 163.21 | nih.gov |

| Aromatic/Indolizine C | 160.09 - 97.66 | nih.gov |

| C≡N | 119.40 | nih.gov |

| -OCH₂CH₃ | 61.77, 60.28 | nih.gov |

| -OCH₃ | 55.83 | nih.gov |

| -OCH₂CH₃ | 14.23, 13.60 | nih.gov |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the FT-IR spectrum of this compound derivatives, the most prominent absorption bands confirm the presence of key functional groups. A sharp, strong band corresponding to the nitrile (C≡N) stretching vibration is consistently observed around 2227-2231 cm⁻¹. ijper.orgconicet.gov.ar The carbonyl (C=O) stretching vibration of the benzoyl ketone appears as a strong absorption in the range of 1689-1701 cm⁻¹. ijper.org Additional bands corresponding to the ester carbonyl groups in substituted analogues are also clearly visible. For instance, in ethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1-carboxylate, bands are seen at 2227 cm⁻¹ (C≡N) and 1701 cm⁻¹ (C=O). ijper.org Similarly, diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate shows characteristic peaks at 2229 cm⁻¹ (C≡N) and 1693 cm⁻¹ (benzoyl C=O), along with a peak at 1737 cm⁻¹ for the ester carbonyls. nih.govsemanticscholar.org

Table 3: Characteristic FT-IR Absorption Bands for this compound Derivatives (cm⁻¹)

| Compound | C≡N Stretch (ν_C≡N) | Ketone C=O Stretch (ν_C=O) | Ester C=O Stretch (ν_C=O) | Reference |

| Ethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1-carboxylate | 2227 | 1701 | 1639 | ijper.org |

| Ethyl 3-(4-cyanobenzoyl)-7-methylindolizine-1-carboxylate | 2231 | 1699 | - | conicet.gov.ar |

| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | 2229 | 1693 | 1737 | nih.govsemanticscholar.org |

| Methyl 7-Cyano-3-(4-Cyanobenzoyl)-2-Phenylindolizine-1-Carboxylate | 2225 | 1706 | - | nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is frequently used to confirm the molecular weight of synthesized indolizine compounds. For derivatives like ethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1-carboxylate, the analysis typically shows a prominent ion peak corresponding to the protonated molecule [M+H]⁺. ijper.org The observed mass-to-charge ratio for this compound is 349.2, which aligns with its calculated molecular weight. ijper.org Similarly, the LC-MS analysis of methyl 7-cyano-3-(4-bromobenzoyl)-2-phenylindolizine-1-carboxylate, another structural analogue, reveals a molecular ion peak [M+H]⁺ at m/z 459.2, confirming its mass. nih.gov

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For instance, the HRMS data for ethyl (E)-3-(4-cyanobenzoyl)-7-((hydroxyimino)methyl)indolizine-1-carboxylate shows a calculated [M+H]⁺ value of 376.1237, with the found value matching closely, thereby confirming the chemical formula C₂₀H₁₅N₃O₄. qu.edu.qa This level of accuracy is crucial for definitively verifying the identity of newly synthesized compounds.

Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Molecular Architecture

Single Crystal X-Ray Diffraction (SC-XRD) is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable insights into the molecular geometry, bond lengths, bond angles, and the packing of molecules in the crystal lattice, which collectively define the solid-state architecture of a compound. For complex heterocyclic systems like indolizine derivatives, SC-XRD is crucial for unambiguous structural confirmation and for understanding the non-covalent interactions that govern their supramolecular assembly.

While crystallographic data for the parent compound "this compound" is not extensively detailed, studies on closely related analogues provide a clear picture of the structural characteristics of this class of molecules. ingentaconnect.comresearchgate.net

The analysis of indolizine derivatives through SC-XRD reveals specific crystalline symmetries. For instance, the closely related compound, diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate, was analyzed to determine its crystal system and space group. mdpi.comnih.gov The X-ray diffraction data demonstrated that this molecule crystallizes in the monoclinic system with the space group P 21/n. mdpi.comnih.govresearchgate.net The lattice parameters for this analogue were determined with high precision, providing a foundational understanding of the unit cell dimensions. mdpi.comnih.govresearchgate.net

The data collection for such analyses is typically performed at low temperatures, such as 110 K or 173 K, to minimize thermal vibrations and obtain a clearer diffraction pattern. nih.govsemanticscholar.orgmdpi.com The structures are often solved using direct methods and refined using full-matrix least-squares techniques. nih.govconicet.gov.ar

| Parameter | Value |

| Compound | Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate |

| Crystal System | Monoclinic |

| Space Group | P 21/n |

| a (Å) | 12.0497(6) |

| b (Å) | 17.8324(10) |

| c (Å) | 19.6052(11) |

| α (°) ** | 90.000 |

| β (°) | 100.372(1) |

| γ (°) | 90.000 |

| V (ų) ** | 4143.8(4) |

| Crystallographic data for a closely related indolizine derivative as reported in literature. mdpi.comnih.govresearchgate.net |

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. semanticscholar.org For the bromo-analogue, this analysis was employed to illustrate the nature of close contacts. mdpi.comresearchgate.netsemanticscholar.org The dnorm surface, a key feature of this analysis, uses a color-coded map to highlight regions of significant intermolecular contact, with red areas indicating shorter and more significant interactions. semanticscholar.org

Furthermore, energy framework calculations, based on methods like B3LYP/6-31G(d,p), help in understanding the energetics of the crystal packing. mdpi.comresearchgate.net These calculations quantify the contributions of different types of interaction energies, such as coulombic and dispersion forces, to the total stabilization energy of the crystal lattice. mdpi.comresearchgate.net Studies on diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate also confirm the presence of significant intra- and intermolecular interactions that define its crystal structure. nih.gov

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This experimental data is then compared against the theoretically calculated percentages for the proposed molecular formula. A close correlation between the found and calculated values serves as strong evidence for the compound's elemental composition and purity. Several derivatives of this compound have been characterized using this method, consistently showing excellent agreement between experimental and theoretical values. ingentaconnect.comresearchgate.net

For example, the elemental analysis for ethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1-carboxylate yielded results that were in close alignment with its calculated composition. ijper.org Similarly, diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate was analyzed, and the found percentages of C, H, and N were in strong agreement with the calculated values for the molecular formula C₂₃H₂₀N₂O₆. semanticscholar.org This confirmation is a critical step in the characterization of newly synthesized compounds. mdpi.comconicet.gov.ar

| Compound | Molecular Formula | Analysis | %C | %H | %N |

| Ethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1-carboxylate | C₂₀H₁₆N₂O₄ | Calculated | 68.96 | 4.63 | 8.04 |

| Found | 68.82 | 4.61 | 8.07 | ||

| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | C₂₃H₂₀N₂O₆ | Calculated | 65.71 | 4.79 | 6.66 |

| Found | 65.70 | 4.81 | 6.62 | ||

| Comparison of calculated and found elemental analysis data for two derivatives of this compound. semanticscholar.orgijper.org |

Reaction Mechanisms and Pathways of 3 4 Cyanobenzoyl Indolizine Derivatives

Electrophilic Aromatic Substitution Reactions on the Indolizine (B1195054) Core

Indolizines are electron-rich heterocyclic compounds that readily undergo electrophilic substitution. chim.it The position of substitution is highly dependent on the nature of the substituents already present on the indolizine ring.

Protonation Studies

The protonation of indolizines is a fundamental electrophilic substitution reaction that provides insight into the reactivity of the indolizine nucleus. Studies have shown that for indolizines that are not substituted at the 3-position, protonation occurs exclusively at this site, forming 3-indolizinium cations. rsc.org However, when a substituent is present at the 3-position, a mixture of 3- and 1-indolizinium cations is typically formed. rsc.org The ratio of these products is influenced by the nature and position of the existing substituents. rsc.org An exception to this is 3,5-dimethylindolizine, which, due to intramolecular overcrowding, protonates only at the 3-position. rsc.org This regioselectivity is consistent with predictions from Hückel Molecular Orbital theory, which indicates the highest electron density at the 3-position. rsc.org

Nitration and Nitrosation

Nitration: The nitration of indolizine derivatives can be complex. In strongly acidic conditions, such as a mixture of nitric acid and sulfuric acid, the indolizine ring is likely to be protonated at the C-3 position. chim.it This protonation protects the C-3 position from further electrophilic attack. chim.it Kinetic studies on 1-methyl-2-phenylindolizine (B15069248) have confirmed that nitration involves an attack on the conjugate acid of the indolizine. chim.it

Nitrosation: Direct nitrosation of the indolizine nucleus can be achieved using nitrous acid. jbclinpharm.org Unlike nitration, which often favors the 1-position, nitrosation preferentially occurs at the 3-position in indolizines that are unsubstituted at this location. jbclinpharm.org For instance, the reaction of 3-acetyl-2-methylindolizine with nitrous acid results in the formation of the 1-nitroso derivative. jbclinpharm.org Electron-rich heterocyclic ring systems, including indolizines, are susceptible to electrophilic attack by nitrosating agents. nih.gov

Alkylation and Acylation Reactions

Alkylation: Direct alkylation of the indolizine ring is often less convenient than constructing alkyl-substituted indolizines from correspondingly substituted pyridine (B92270) precursors. chim.it However, Brønsted acid-catalyzed C3-alkylation of indolizines has been successfully demonstrated with various electrophiles, including ortho-hydroxybenzyl alcohols and 2-indolylmethanol, leading to a range of C3-functionalized indolizines. rsc.org

Acylation: The acylation of indolizines, another example of electrophilic substitution, can be influenced by the reaction conditions and the acylating agent used. While general information on the acylation of 3-(4-Cyanobenzoyl)indolizine is limited in the provided context, the reactivity of the indolizine core suggests that acylation would likely occur at the C-1 or C-3 position, depending on the existing substituents and reaction parameters.

Halogenation

The halogenation of indolizines can be challenging, and the stability of the resulting halo-derivatives varies. jbclinpharm.org

Iodination: The introduction of iodine to the indolizine ring is possible. For example, the iodination of 3-acetylindolizine in alcohol can lead to a 1,3-diiodo derivative. jbclinpharm.org In the presence of sodium acetate, the reaction can be controlled to yield the 1-iodo derivative. jbclinpharm.org

Bromination: Attempts to prepare stable bromo derivatives of indolizines have not always been successful. jbclinpharm.org However, it is possible to introduce bromine at the 1 or 3-positions by direct halogenation of 3- or 1-acylindolizines, respectively. nih.gov

| Reaction | Reagents/Conditions | Position of Substitution | Product(s) |

| Protonation | Acidic conditions | C-3 (unsubstituted), C-1 and C-3 (3-substituted) | 3-Indolizinium cation, mixture of 1- and 3-indolizinium cations |

| Nitration | HNO3/H2SO4 | C-1 (typically) | Nitroindolizine derivatives |

| Nitrosation | Nitrous acid | C-3 (unsubstituted) | 3-Nitrosoindolizine |

| Alkylation | Brønsted acid, electrophiles | C-3 | C3-functionalized indolizines |

| Halogenation (Iodination) | I2, alcohol | C-1 and C-3 | 1,3-Diiodoindolizine or 1-Iodoindolizine |

| Halogenation (Bromination) | Direct halogenation | C-1 or C-3 | 1-Bromo- or 3-Bromo-acylindolizine |

Cycloaddition Reactions of Indolizines

Indolizines can participate in cycloaddition reactions, acting as an 8π component. This reactivity highlights the tetraene-like character of the indolizine system. mdpi.com

[8+2] Cycloaddition with Dienophiles (Alkynes and Alkenes)

Indolizines undergo [8+2] cycloaddition reactions with various dienophiles, such as alkynes and alkenes, to form cycl[3.2.2]azines. mdpi.com This reaction involves the entire π-system of the indolizine. chim.it

With Alkynes: The reaction of indolizines with acetylenic compounds is a well-established method for synthesizing cyclazines. mdpi.comnih.gov For example, the reaction of indolizine with dimethyl acetylenedicarboxylate (B1228247) (DMAD) upon heating in the presence of a palladium-on-carbon (Pd-C) catalyst yields the corresponding cyclazine. mdpi.com The mechanism of this reaction is often considered a rare example of an [8+2] cycloaddition. mdpi.com

With Alkenes: Similar to alkynes, alkenes can also act as dienophiles in [8+2] cycloaddition reactions with indolizines, leading to tetrahydrocyclazines. mdpi.com

| Dienophile | Catalyst/Conditions | Product Type |

| Alkynes (e.g., DMAD) | Pd-C, heat | Cyclazine |

| Alkenes | - | Tetrahydrocyclazine |

This exploration of the reaction mechanisms of this compound derivatives underscores the versatile reactivity of the indolizine core, which can be selectively functionalized through both electrophilic substitution and cycloaddition pathways.

Formation of Cyclazine Derivatives as Products or Intermediates

Indolizine and its derivatives are known to undergo cycloaddition reactions with various dienophiles, such as alkenes and acetylenes, to yield derivatives of cycl[3.2.2]azine. nih.gov This transformation is often classified as an [8π+2π] cycloaddition, where the indolizine system acts as the 8π electron component. nih.gov The reaction can proceed to form the cyclazine skeleton either as the final, stable product or as a transient intermediate that undergoes further transformation.

The presence of a substituent at the C-3 position, such as the 4-cyanobenzoyl group, significantly influences this reaction. Studies on 3-cyanoindolizines have shown that they react with acetylenes like dimethyl acetylenedicarboxylate (DMAD) to form the corresponding cyclazines. nih.gov These reactions often require a catalyst, such as Palladium on carbon (Pd-C), and thermal conditions to proceed efficiently. nih.gov The formation of the stable, aromatic cyclazine ring is a strong thermodynamic driving force for the reaction. In some cases, the group at the C-3 position can function as a leaving group during the final aromatization step of the cycloadduct. msu.ru

The synthesis of cyclazines from indolizines is a versatile method for creating complex, nitrogen-bridged annulenes. For instance, 3-(1-dimethylaminovinyl)indolizines react with DMAD to produce cyclopenta[c']quinolizines, which are precursors to other tetracyclic systems. nih.gov

Mechanistic Insights into One-Step vs. Two-Step Cycloaddition Processes

The precise mechanism of the [8π+2π] cycloaddition of indolizines has been a topic of considerable discussion, with evidence pointing towards multiple possible pathways. The reaction can be envisioned as either a concerted, one-step process or a stepwise, two-step process involving a distinct intermediate. nih.gov

Currently, there is no definitive experimental evidence that universally favors one mechanism over the other for all indolizine cycloadditions. nih.gov However, theoretical and computational studies have provided significant insights. Quantum chemical calculations on the reaction of indolizine with electron-deficient alkenes, such as nitroethylene, predict a stepwise, dipolar mechanism. msu.ru This two-step process involves:

Initial Electrophilic Attack : The reaction begins with the electrophilic attack of the alkene on the most electron-rich position of the indolizine ring, which is C-3. This forms a zwitterionic intermediate where the positive charge is localized on the indolizine ring system and the negative charge is on the dienophile fragment. msu.ru

Ring Closure : The zwitterionic intermediate then undergoes an intramolecular electrophilic cyclization to form the final cycloadduct. msu.ru

Conversely, when an electron-rich alkene is used, calculations suggest an "inverse" dipolar mechanism, where the initial attack is nucleophilic from the alkene onto the electron-deficient pyridine part of the indolizine ring. msu.ru The nature of the process—whether it is a concerted pericyclic reaction or a stepwise ionic reaction—is highly dependent on the electronic properties of both the indolizine derivative and the reacting dienophile. mdpi.com The presence of zwitterionic intermediates in polar, two-step cycloadditions can allow for the formation of acyclic products or loss of stereochemistry, which can be probed experimentally to distinguish between the pathways. mdpi.com

Oxidation and Reduction Pathways

The electron-rich nature of the indolizine ring makes it susceptible to various oxidative processes. The specific pathway and resulting products are highly dependent on the reaction conditions, the nature of the oxidant, and the substitution pattern on the indolizine core.

Photooxygenation Reactions and Singlet Oxygen Mechanisms

The photooxygenation of indolizine derivatives, including those with acyl groups at the C-3 position, proceeds through a singlet oxygen (¹O₂) mechanism. nih.govacs.org Depending on the substituents, the indolizine itself can act as a sensitizer (B1316253), or an external sensitizer like Rose Bengal or Methylene (B1212753) Blue may be required. nih.gov The reaction pathway diverges significantly based on the solvent used.

In Methanol (B129727) : The reaction proceeds via a peroxidic zwitterion intermediate . This intermediate is trapped by the methanol solvent, leading to the cleavage of the C3-N bond and subsequent opening of the pyrrole (B145914) ring. nih.govacs.org

In Acetonitrile : The reaction forms a dioxetane intermediate across the C2-C3 bond of the indolizine ring. Homolytic cleavage of the O-O bond in the dioxetane leads to different fragmentation products. nih.govacs.org

These distinct pathways highlight the critical role of the reaction environment in directing the outcome of singlet oxygen reactions with the indolizine core.

Table 1: Solvent-Dependent Pathways in Indolizine Photooxygenation

| Solvent | Key Intermediate | Primary Outcome | Typical Products |

|---|---|---|---|

| Methanol | Peroxidic Zwitterion | C3-N Bond Cleavage / Pyrrole Ring Opening | (E)- and (Z)-3-(2-pyridinyl)-3-benzoylpropenoic acid methyl esters |

| Acetonitrile | Dioxetane (across C2-C3) | O-O Bond Homolysis | 3-(2-pyridinyl)-3-benzoyl-2-phenyloxirane-2-carboxaldehyde |

Electron Transfer Initiated Oxidations

Certain indolizine derivatives that are unreactive towards singlet oxygen can undergo photooxygenation through an electron transfer mechanism. nih.govacs.org This is particularly relevant for derivatives bearing multiple electron-withdrawing groups.

The process is initiated by a photosensitizer capable of electron transfer, such as 9,10-dicyanoanthracene (B74266) (DCA). The mechanism involves the following steps:

Excitation of the sensitizer (DCA) by light.

Electron transfer from the indolizine to the excited sensitizer, forming an indolizine radical cation and a sensitizer radical anion.

The sensitizer radical anion transfers an electron to molecular oxygen (O₂) to form a superoxide (B77818) anion radical (O₂⁻•).

The indolizine radical cation combines with the superoxide anion radical, leading to the final oxidized products. nih.govacs.org

This pathway results in different products compared to singlet oxygenation, often involving oxidation of the pyridine ring of the indolizine system. nih.gov

Aerobic Oxidation Processes

The indolizine nucleus can be oxidized using molecular oxygen (aerobic oxidation), often facilitated by a catalyst. These reactions are synthetically valuable for dehydrogenation and for the construction of functionalized indolizines.

Studies on related indolomorphinan structures have shown that aerobic oxidation in the presence of a platinum catalyst can lead to the formation of indoleninomorphinan or quinolono-C-normorphinan derivatives. nih.gov Furthermore, certain indolizin-1-ol derivatives are sensitive to air and undergo selective and near-quantitative aerobic dehydrogenation to yield intensely colored dyes. nih.gov Metal catalysts, including copper and iron, have been employed to facilitate aerobic oxidative cyclizations and annulations to produce a variety of substituted indolizines from simpler precursors. organic-chemistry.orgorganic-chemistry.org For instance, a CuBr-catalyzed aerobic decarboxylative cycloaddition has been developed to synthesize indolizines under solvent-free conditions, where oxygen plays a key role in the final aromatization step. organic-chemistry.org

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the C-H functionalization and elaboration of heterocyclic scaffolds like indolizine. nih.govchim.it These methods allow for the precise installation of aryl, vinyl, alkynyl, and other groups onto the indolizine core.

The general mechanism for these palladium-catalyzed reactions typically involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org

Suzuki-Miyaura Coupling : This reaction couples an organoboron reagent (like a boronic acid) with an organohalide. wikipedia.orgorganic-chemistry.org For indolizine derivatives, this would typically involve the coupling of a halo-indolizine with an arylboronic acid (or vice versa) to form a C-C bond, a reaction demonstrated to be effective on related nitrogen-containing heterocyclic systems. rsc.org

Heck Coupling : This reaction forms a C-C bond by coupling an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org The indolizine ring has been used as a π-excessive heterocyclic substrate in Heck reactions, though reaction conditions may require optimization. thieme.de

Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl or vinyl halide, providing a direct route to alkynyl-substituted indolizines. wikipedia.orgorganic-chemistry.org This is a highly valuable transformation for introducing alkynyl moieties that can be further functionalized.

C-H Functionalization : More recent advances have focused on the direct functionalization of C-H bonds. Palladium-catalyzed cross-dehydrogenative coupling (CDC) has been successfully applied to 3-benzoylindolizine derivatives. acs.org This allows for the formation of new C-C bonds by activating two C-H bonds simultaneously, leading to the construction of complex, polycyclic N-heterocycles. acs.org

Table 2: Overview of Key Transition Metal-Catalyzed Reactions for Indolizine Functionalization

| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organohalide + Organoboron Reagent | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Pd(0) complex + Base |

| Heck Coupling | Unsaturated Halide + Alkene | C(sp²)-C(sp²) | Pd(0) complex + Base |

| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | C(sp²)-C(sp) | Pd(0) complex + Cu(I) cocatalyst + Base |

| C-H Activation/CDC | Two C-H bonds | C-C or C-Heteroatom | Pd(II) catalyst + Oxidant |

Aromatic Nucleophilic Substitution Reactions

Aromatic nucleophilic substitution (SNAAr) is a fundamental reaction class in organic chemistry. researchgate.net Generally, aromatic rings, being electron-rich, are resistant to attack by nucleophiles. rsc.org However, the presence of potent electron-withdrawing groups can render the aromatic system susceptible to nucleophilic attack. beilstein-journals.orgwikipedia.org In the case of indolizine derivatives, nucleophilic substitution has been observed, particularly at the C5 position when a suitable leaving group is present. nih.govorganic-chemistry.orgresearchgate.net

For this compound, while direct experimental data on aromatic nucleophilic substitution at the indolizine core is not extensively documented in readily available literature, the electronic properties of the molecule suggest potential reactivity. The 4-cyanobenzoyl group significantly reduces the electron density of the indolizine ring system, particularly at positions ortho and para to the point of attachment. This electronic-withdrawing effect would, in principle, activate the ring towards nucleophilic attack.

The generally accepted mechanism for SNAr involves a two-step addition-elimination process. A nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the leaving group departs, restoring the aromaticity of the ring. For a hypothetical nucleophilic substitution on a halo-substituted this compound, the reaction would proceed as follows:

Table 1: Hypothetical Aromatic Nucleophilic Substitution on a Halo-indolizine Derivative

| Step | Description |

| 1. Nucleophilic Attack | A nucleophile (Nu-) attacks the carbon atom bearing the leaving group (X), forming a negatively charged intermediate. |

| 2. Formation of Meisenheimer Complex | The negative charge is delocalized over the aromatic system and stabilized by the electron-withdrawing 4-cyanobenzoyl group. |

| 3. Elimination of Leaving Group | The leaving group (X-) is expelled, and the aromaticity of the indolizine ring is restored, yielding the substituted product. |

It is important to note that the feasibility and regioselectivity of such a reaction would depend on the position of the leaving group on the indolizine ring and the reaction conditions.

Ring Opening and Rearrangement Processes

The indolizine nucleus, which consists of fused pyridine and pyrrole rings, can undergo ring-opening reactions under specific conditions, leading to the formation of various heterocyclic or acyclic compounds.

The C3-N bond is a potential site for cleavage within the indolizine scaffold. The pyrrole ring, being electron-rich, is susceptible to electrophilic attack, which can initiate ring-opening pathways. While specific studies on the C3-N bond cleavage of this compound are not prevalent, related transformations in pyrrole and indole (B1671886) derivatives provide insight into possible mechanisms. The cleavage of the C2-C3 bond in indoles is a known process used in the synthesis of other molecules. Similarly, pyrrole rings can undergo expansion or rearrangement reactions.

In the context of this compound, a proposed pathway for pyrrole ring opening could be initiated by a strong electrophile or oxidant. The electron-withdrawing nature of the 4-cyanobenzoyl group would influence the stability of any charged intermediates formed during the process.

The chemiluminescence of certain organic compounds is often attributed to the decomposition of high-energy intermediates, most notably 1,2-dioxetanes. These four-membered rings containing a peroxide linkage are thermally or photochemically unstable and decompose to generate electronically excited carbonyl compounds, which then emit light upon relaxation to the ground state.

For this compound, a plausible mechanism for chemiluminescence involves the reaction with singlet oxygen (¹O₂). The electron-rich double bond of the pyrrole moiety in the indolizine ring is a likely site for a [2+2] cycloaddition with singlet oxygen to form a transient dioxetane intermediate.

The subsequent steps would involve the cleavage of the weak O-O bond in the dioxetane. This homolytic cleavage would lead to a diradical species that rearranges to form excited-state products. The decomposition of the dioxetane derived from this compound would likely yield two carbonyl-containing fragments. The energy released during this process is sufficient to promote one of the fragments to an excited singlet or triplet state. The decay of this excited state to the ground state results in the emission of light, i.e., chemiluminescence.

Table 2: Proposed Mechanism for Chemiluminescence of this compound

| Step | Description | Intermediate/Product |

| 1. Reaction with Singlet Oxygen | The indolizine derivative reacts with singlet oxygen via a [2+2] cycloaddition. | 1,2-Dioxetane intermediate |

| 2. O-O Bond Homolysis | The unstable dioxetane undergoes cleavage of the peroxide bond. | Diradical species |

| 3. Fragmentation | The diradical rearranges and fragments into two carbonyl compounds. | Excited-state carbonyl fragment + Ground-state carbonyl fragment |

| 4. Light Emission | The excited-state carbonyl fragment relaxes to the ground state, emitting a photon. | Light (Chemiluminescence) |

This proposed mechanism is analogous to the well-established chemiluminescence of other electron-rich organic molecules that react with singlet oxygen.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of indolizine (B1195054) derivatives. researchgate.net It offers a balance between computational cost and accuracy, making it suitable for medium to large-sized molecules. DFT methods are used to optimize molecular geometries, calculate energies, and derive various electronic properties that govern the molecule's behavior. researchgate.netimist.ma

The initial step in most computational studies involves geometry optimization to find the lowest energy conformation of the molecule. For indolizine derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to determine the optimized structure. researchgate.net These theoretical structures are frequently compared with experimental data from single-crystal X-ray diffraction to validate the computational method. researchgate.net The electronic structure of the indolizine core is characterized by a 10π-electron aromatic system, which influences its chemical reactivity. smolecule.com Hückel molecular orbital calculations show the highest electron density is typically at the C3 and C8a positions. smolecule.comjbclinpharm.org In substituted indolizines, such as the 3-(4-cyanobenzoyl) derivative, DFT studies reveal how substituents can induce changes in geometry, like the dihedral angle between the benzoyl and indolizine planes, which can create a constrained geometry. smolecule.com

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and reactivity. numberanalytics.com A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. smolecule.com

For indolizine derivatives, DFT calculations are used to compute the energies of these orbitals. researchgate.net In a study on related multi-substituted indolizines, DFT calculations showed a HOMO-LUMO gap of 4.1 eV, a significant reduction compared to the 5.3 eV gap of the parent indolizine, indicating that substitutions modulate these orbitals. smolecule.com The HOMO in such systems is often composed of the d-orbitals of a metal (in complexes) and the π-orbitals of the ligands, while the LUMO is typically localized on the chelating ligands. rsc.org This distribution is key to predicting charge transfer and reactivity. rsc.org

Table 1: Theoretical Electronic Properties of Indolizine Derivatives

| Parameter | Description | Significance in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap indicates higher reactivity and polarizability. smolecule.comnumberanalytics.com |

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites. imist.maresearchgate.net The MEP surface maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's reactivity towards electrophilic and nucleophilic attacks. imist.maresearchgate.net

Red Regions: Indicate areas of high negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue Regions: Indicate areas of high positive electrostatic potential, which are electron-deficient and represent likely sites for nucleophilic attack.

Green Regions: Represent neutral or zero potential areas.

For indolizine derivatives, MEP analysis helps identify which parts of the molecule, such as the oxygen atoms of the carbonyl group or the nitrogen of the cyano group, are the most likely to engage in intermolecular interactions like hydrogen bonding. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to investigate the properties of electronically excited states. psu.edursc.org It has become a standard method for calculating vertical excitation energies, which correspond to the absorption maxima (λmax) in UV-Vis spectra. researchgate.netmdpi.com By simulating the electronic transitions, TD-DFT provides a theoretical basis for understanding the observed colors and optical properties of compounds. researchgate.net For indolizine derivatives and other complex organic dyes, TD-DFT calculations, often using functionals like CAM-B3LYP, can accurately predict experimental absorption energies and explain the effects of different substituents on the electronic spectra. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations for Structural Stability and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For indolizine derivatives, MD simulations have been performed to assess the conformational stability of these molecules when interacting with biological targets, such as enzymes. nih.govsemanticscholar.org These simulations can confirm the stability of a ligand-protein complex, providing insights into the binding modes and interactions that are crucial for drug design and development. nih.gov For example, MD simulations lasting several nanoseconds have been used to study complexes of indolizine analogues, showing that the compounds remain stably bound within the active site of a target protein. nih.govsemanticscholar.org

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are pivotal in rational drug design, allowing for the prediction and analysis of the interactions between a small molecule (ligand) and a biological macromolecule (receptor). In the context of indolizine derivatives, these studies have been primarily aimed at understanding their interactions with specific enzyme targets.

A significant study on a series of 7-methoxy indolizine analogues investigated their potential as inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target in the development of anti-inflammatory drugs. mdpi.comnih.gov Within this series, the compound diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a) , an analogue of 3-(4-Cyanobenzoyl)indolizine, was identified as the most potent COX-2 inhibitor. mdpi.comnih.gov

Molecular docking simulations were performed to elucidate the binding mode of these indolizine derivatives within the active site of the COX-2 enzyme. The studies indicated that hydrophobic interactions were the primary driving force for the observed inhibitory activity. mdpi.comnih.gov The docking results for the series of compounds were consistent with their experimental inhibitory activities, with the more active compounds showing better binding energies. researchgate.net For instance, the compound with a 4-cyanobenzoyl group (5a) displayed the highest activity, which was attributed to favorable interactions within the enzyme's binding pocket. mdpi.com

In a related study on indolizine derivatives as anti-tubercular agents, molecular docking was used to identify the enoyl-acyl carrier protein reductase (InhA) as a potential molecular target. nih.govnih.govuniv-smb.fr The docking studies revealed that the binding energy of the indolizine derivatives was comparable to that of known inhibitors, suggesting a similar binding mode. researchgate.net These computational findings are crucial for the further optimization of indolizine-based compounds as potential therapeutic agents.

While the therapeutic efficacy is not the focus here, the nature of the interactions predicted by these docking studies is of significant chemical interest. The interactions typically involve hydrogen bonds and hydrophobic interactions with the amino acid residues of the target protein. For example, in the study of indolizine derivatives targeting the InhA enzyme, hydrogen bonding with the NAD ribose was identified as a key interaction contributing to the binding affinity. researchgate.net

| Compound Series | Target Enzyme | Key Findings from Docking Studies | Reference |

| 7-Methoxy Indolizine Analogues | COX-2 | Hydrophobic interactions are the major contributor to binding. The 4-cyanobenzoyl derivative showed the highest predicted activity. | mdpi.com, nih.gov |

| 1,2,3-Trisubstituted Indolizines | InhA (Anti-tubercular) | Identified InhA as a potential target. Hydrogen bonding and hydrophobic interactions are crucial for binding. | nih.gov, nih.gov, researchgate.net |

Analysis of Intermolecular Interactions via Hirshfeld Surfaces and Energy Frameworks

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in crystalline solids. It provides a way to partition the crystal space into regions belonging to each molecule, allowing for a detailed investigation of close contacts between neighboring molecules. This analysis, combined with the calculation of energy frameworks, offers a comprehensive picture of the crystal packing and stability.

For the series of 7-methoxy indolizine analogues, a detailed crystallographic and computational analysis was performed on diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5c) , a close structural analogue of the cyano-derivative. mdpi.comsemanticscholar.org The Hirshfeld surface analysis of this compound provided quantitative insights into the various intermolecular contacts that stabilize the crystal lattice.

The analysis revealed the percentage contributions of different types of intermolecular interactions to the total Hirshfeld surface area. The most significant contributions were from H···H, O···H/H···O, and C···H/H···C contacts, indicating the prevalence of van der Waals forces and weak hydrogen bonds in the crystal packing. mdpi.comresearchgate.net Specifically for the bromo-analogue (5c), the contributions were quantified as follows:

| Intermolecular Contact | Percentage Contribution to Hirshfeld Surface | Reference |

| H···H | 47.2% | researchgate.net |

| O···H/H···O | 26.4% | researchgate.net |

| C···H/H···C | 18.4% | mdpi.com |

| Br···H/H···Br | 12.2% | mdpi.com |

| C···C | 2.1% | mdpi.com |

| N···H/H···N | 1.7% | mdpi.com |

Energy framework calculations were also performed for the bromo-analogue (5c) to further understand the energetics of the crystal packing. mdpi.comnih.gov These calculations, using the B3LYP/6-31G(d,p) basis set, allowed for the visualization of the interaction energies between molecules in the crystal. mdpi.comnih.gov The energy frameworks are represented by cylinders connecting the centers of mass of interacting molecules, with the size and color of the cylinders indicating the strength of the interaction.

The calculations revealed that the total interaction energy is a sum of electrostatic, dispersion, and other components. For the indolizine derivatives studied, dispersion energy was found to be the predominant stabilizing force, which is characteristic of molecules with large aromatic systems. researchgate.net The total interaction energies calculated for similar indolizine molecules were in the range of -241.3 kJ/mol to -252.4 kJ/mol, underscoring the significant stability imparted by these collective intermolecular forces. researchgate.net These energy framework studies provide a quantitative basis for understanding how molecules assemble in the solid state, which is crucial for controlling the physical properties of materials.

Photophysical Properties and Optoelectronic Applications

Absorption and Emission Spectroscopy

The electronic absorption and emission characteristics of indolizine (B1195054) derivatives are highly sensitive to their molecular structure and surrounding environment. The substitution pattern on the indolizine ring, particularly at the 3-position with a group like 4-cyanobenzoyl, profoundly influences the energy levels of the molecule, dictating its interaction with light.

UV-Vis Absorption Characteristics and Solvent Effects (Solvatochromism)

The UV-Vis absorption spectra of indolizine derivatives typically exhibit multiple bands corresponding to π-π* transitions. For various substituted indolizines, maximum absorbance peaks are generally observed in the range of 256–460 nm. researchgate.net The specific position and intensity of these bands are subject to the polarity of the solvent, a phenomenon known as solvatochromism. shimadzu.com

Solvatochromism arises from differential solvation of the ground and excited states of the molecule. researchgate.net In the case of donor-acceptor molecules like 3-(4-Cyanobenzoyl)indolizine, the excited state is typically more polar than the ground state due to intramolecular charge transfer (ICT). Consequently, an increase in solvent polarity often leads to a stabilization of the excited state. This can result in two types of solvatochromic shifts:

Positive solvatochromism (bathochromic or red shift): The absorption maximum shifts to a longer wavelength as solvent polarity increases.

Negative solvatochromism (hypsochromic or blue shift): The absorption maximum shifts to a shorter wavelength with increasing solvent polarity. d-nb.info

For some complex systems, a "divergent solvatochromism" is observed, where the absorption band shows a hypsochromic shift while the emission band undergoes a bathochromic shift with increasing solvent polarity. um.es This behavior is often linked to significant changes in molecular geometry and electronic structure upon excitation. um.es The interaction between the solute and solvent molecules, including hydrogen bonding and dipole-dipole interactions, plays a crucial role in determining the extent and direction of the spectral shifts. researchgate.net

Table 1: Representative UV-Vis Absorption Data for Substituted Indolizine Derivatives

| Compound/Derivative Class | Solvent | Absorption Max (λ_max, nm) | Molar Extinction Coefficient (log ε) | Reference |

|---|---|---|---|---|

| Indolizine Derivatives | General Range | 256 - 460 | Not specified | researchgate.net |

| Phenanthroline-Indolizines | Various | 260 - 399 | 4.2 - 5.1 | nih.gov |

| Boron Complex with Benzophenanthridine Ligand (Compound 7) | Toluene | 465 | Not specified | um.es |

This table presents data for related indolizine structures to illustrate typical absorption ranges and solvatochromic effects, as specific data for the title compound is not detailed in the provided sources.

Fluorescence Emission Spectra and Quantum Yields

Indolizine derivatives are recognized for their strong fluorescence, a property that is highly tunable through chemical modification. semanticscholar.org The emission spectra of these compounds are typically broad, with emission maxima for various derivatives reported in the 485–548 nm range. researchgate.net The fluorescence quantum yield (Φ_F), which measures the efficiency of the emission process, is a critical parameter for optoelectronic applications and can vary significantly. For some indolizine derivatives, quantum yields have been reported to range from 0.04 to 0.39. researchgate.net

The quantum yield is sensitive to both the molecular structure and the environment. For instance, the presence of electron-withdrawing groups can influence the charge distribution in the excited state and alter the rates of radiative and non-radiative decay pathways. nih.govnih.gov The fluorescence of some indolizines is observed to be much more intense in the solid state than in solution, suggesting that restriction of intramolecular motions in the solid phase enhances emission. researchgate.net This behavior is a key indicator of aggregation-induced emission characteristics.

Stokes Shift Analysis

The Stokes shift is the difference in energy (or wavelength) between the position of the absorption maximum and the emission maximum. A large Stokes shift is highly desirable for applications like fluorescence imaging and organic light-emitting diodes (OLEDs) as it minimizes self-absorption and improves signal clarity. semanticscholar.org Indolizine derivatives have been shown to exhibit substantial Stokes shifts, with reported values ranging from 3,600 to 25,000 cm⁻¹. researchgate.net

The magnitude of the Stokes shift is related to the extent of geometric and electronic reorganization of the molecule between the ground state and the excited state. um.es In donor-acceptor systems, the significant change in dipole moment upon excitation (due to ICT) leads to a pronounced relaxation of the excited state, often involving both the molecule and the surrounding solvent cage. This relaxation process lowers the energy of the emitted photon compared to the absorbed photon, resulting in a large Stokes shift. um.esnsf.gov Studies on related systems have shown that increasing solvent polarity can further enlarge the Stokes shift, which is consistent with the stabilization of a polar ICT excited state. um.esresearchgate.net

Table 2: Representative Photophysical Properties of Substituted Indolizine Derivatives

| Compound/Derivative Class | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Stokes Shift (cm⁻¹) | Solvent | Reference |

|---|---|---|---|---|---|

| Indolizine Derivatives | 485 - 548 | 0.04 - 0.39 | 3,600 - 25,000 | Various | researchgate.net |

| Indolizine-phenanthroline (114e) | 455 | 0.1537 | 4764 | Acetonitrile | nih.gov |

| Boron Complex (Compound 5) | 572 | Not specified | 6052 | DMF | um.es |

This table provides illustrative data from related compounds to highlight the typical range of emission and Stokes shift values for the indolizine class.

White Light Emission from Tunable Photophysical Properties

While direct reports on white light emission from this compound are not prominent, the tunable nature of the indolizine fluorophore platform suggests a potential pathway to achieve this. researchgate.net White light emission can be generated by combining multiple emission colors (e.g., blue, green, and red) from a single material or a mixture of materials. The broad emission spectra often exhibited by ICT-based fluorophores can be advantageous. By carefully controlling molecular aggregation or combining monomer and excimer/exciplex emissions, it is possible to create a broad emission band that covers a large portion of the visible spectrum, perceived as white light. The "Seoul-Fluor" platform, which is based on an indolizine core, has demonstrated the ability to tune emission across the full visible-color range, which is a prerequisite for developing single-component white-light-emitting materials. researchgate.net

Intramolecular Charge Transfer (ICT) Phenomena

The molecular structure of this compound, featuring an electron-donating indolizine moiety and an electron-withdrawing cyanobenzoyl group, is archetypal for inducing Intramolecular Charge Transfer (ICT). Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the indolizine donor, to the lowest unoccupied molecular orbital (LUMO), which is centered on the cyanobenzoyl acceptor. nih.gov

This light-induced redistribution of electron density creates a highly polar excited state with a large dipole moment. The existence of this ICT state is strongly supported by the solvatochromic behavior of such molecules. nih.gov The significant stabilization of the polar ICT excited state in polar solvents leads to a bathochromic (red) shift in the fluorescence emission spectrum, as the energy gap for emission is reduced. um.esresearchgate.net ICT is a fundamental process that governs the fluorescence color, quantum yield, and environmental sensitivity of donor-acceptor fluorophores. researchgate.net

Aggregation-Induced Emission (AIE) Characteristics

Many traditional fluorophores suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases or vanishes in the aggregated state or at high concentrations due to strong intermolecular π-π stacking. sigmaaldrich.com In contrast, luminogens with Aggregation-Induced Emission (AIE) characteristics are weakly fluorescent in dilute solutions but become highly emissive upon forming aggregates in poor solvents or in the solid state. ust.hk

The AIE phenomenon is typically attributed to the Restriction of Intramolecular Motion (RIM). ust.hknih.gov In solution, flexible parts of the molecule can undergo rotations or vibrations, providing non-radiative pathways for the excited state to decay. In the aggregated state, these motions are physically constrained, which blocks the non-radiative channels and forces the excited state to decay radiatively, thus "turning on" the fluorescence. nih.gov

Indolizine-based systems have been specifically designed as AIE-active materials. researchgate.net For a series of indolizine-based fluorophores, it was demonstrated that the AIE mechanism arises from a synergistic effect between ICT and the restriction of intramolecular rotation. researchgate.net The structure of this compound, with its donor-acceptor nature and rotatable single bonds, fits the profile of a potential AIEgen. In an aggregated state, the packing of the molecules could restrict the rotation of the cyanobenzoyl group relative to the indolizine core, leading to a significant enhancement of fluorescence emission. researchgate.netnih.gov

Academic Applications in Advanced Materials and Chemical Probes

Sensing Probe Development

The inherent fluorescence of the indolizine (B1195054) core, modulated by the push-pull characteristics of the 3-(4-cyanobenzoyl) substituent, makes it an excellent platform for developing fluorescent chemosensors. The sensitivity of the ICT process to the local microenvironment allows for the detection of various analytes, including metal ions and changes in pH, often with a clear optical response (colorimetric or fluorometric).

Researchers have designed and synthesized various indolizine-based probes that exhibit high selectivity and sensitivity. For instance, color-tunable indolizine-based fluorophores have been developed that function as fluorescent pH sensors. researchgate.net The protonation or deprotonation of the indolizine nitrogen or substituents can significantly alter the electronic structure and, consequently, the photophysical properties, leading to a pH-dependent emission. researchgate.net

Beyond pH, indolizine derivatives have been engineered to detect specific metal ions. While some probes show a "turn-off" response where fluorescence is quenched upon binding to a metal ion, others are "turn-on" probes. An example of the former is a 1,2,3-triazole-substituted indolizine hybrid which demonstrated selective detection of Hg²⁺ and UO₂²⁺ ions through fluorescence quenching. nih.gov The interaction between the metal ion and the probe disrupts the electronic state responsible for fluorescence. Conversely, turn-on sensors are designed to be non-fluorescent or weakly fluorescent in their free state and become highly emissive upon complexation with the target ion. This is often achieved by inhibiting a non-radiative decay pathway, such as photoinduced electron transfer (PET), upon analyte binding. While many reported probes are based on the broader indolizine class, the principles are directly applicable to derivatives like 3-(4-Cyanobenzoyl)indolizine, where the cyano and carbonyl groups can act as specific binding sites for metal cations. researchgate.netrsc.org

A notable example of an indolizine-based sensor is the turn-on fluorescent probe CRL-1, developed for the detection of sulfite. google.co.il This probe demonstrated a rapid response time (within 10 seconds) and excellent selectivity, with a strong fluorescence emission at 458 nm upon reaction with sulfite. google.co.il The detection limit for this probe was determined to be 8.1 μM. google.co.il

Table 1: Examples of Indolizine-Based Sensing Probes

| Probe Type | Analyte | Sensing Mechanism | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Indolizine-based | pH | Modulation of ICT | Not specified | researchgate.net |

| 1,2,3-Triazole-Indolizine Hybrid | Hg²⁺, UO₂²⁺ | Fluorescence Quenching | ~4.5 x 10⁻⁵ M | nih.gov |

| CRL-1 (Indolizine-based) | Sulfite (SO₃²⁻) | Turn-on Fluorescence | 8.1 μM | google.co.il |

Integration into Organic Semiconductors and Photovoltaic Materials

The electronic properties of this compound, characterized by its donor-π-acceptor structure, make it a promising candidate for use in organic electronic devices. nju.edu.cnCurrent time information in Bangalore, IN. These include organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells, particularly dye-sensitized solar cells (DSSCs). Current time information in Bangalore, IN.mdpi.com

In the context of OLEDs, indolizine derivatives have been investigated as blue fluorescent materials. acs.org A notable example, 3-(4,4′-biphenyl)-2-diphenylindolizine (BPPI), functions as a multifunctional material with high quantum yields, good thermal stability, and crucial electron-transporting properties. acs.org This allows it to act as both the emitter and an electron-transporting host for phosphorescent dopants in simplified OLED device structures. acs.org

For photovoltaic applications, indolizine-based dyes serve as the sensitizers in DSSCs. nih.gov The indolizine moiety acts as the electron donor, the benzoyl group as part of the π-conjugated bridge, and an anchoring group (like cyanoacrylic acid) serves as the electron acceptor, which also binds the dye to the semiconductor surface (typically TiO₂). nih.gov Upon light absorption, an electron is excited from the HOMO, largely localized on the indolizine donor, to the LUMO on the acceptor/anchor. nih.gov This excited electron is then injected into the conduction band of the TiO₂, generating a photocurrent. The HOMO and LUMO energy levels of these dyes can be fine-tuned by modifying the donor, bridge, and acceptor units to optimize light absorption and electron injection efficiency. nih.gov

Research has shown that indolizine donors in DSSCs can lead to broad absorption wavelengths compared to more common triarylamine donors. nih.gov This is attributed to the planar structure of the indolizine core and the generation of an aromatically stabilized pyridinium (B92312) ion in the excited state. nih.gov

Table 2: Performance of Indolizine-Based Dyes in Dye-Sensitized Solar Cells (DSSCs)

| Dye | Donor | π-Bridge/Acceptor | λmax (nm) | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) |

|---|---|---|---|---|---|---|---|

| AH2 | Indolizine | Thiophene-Cyanoacrylic acid | 445 | 5.38 | 0.61 | 0.69 | 2.25 |

| AH3 | 2-Phenylindolizine | Thiophene-Cyanoacrylic acid | 466 | 9.00 | 0.63 | 0.69 | 3.93 |

| AH4 | 2-(p-Tolyl)indolizine | Thiophene-Cyanoacrylic acid | 468 | 8.30 | 0.63 | 0.68 | 3.56 |

| AH5 | 2-(p-Anisyl)indolizine | Thiophene-Cyanoacrylic acid | 473 | 8.24 | 0.61 | 0.68 | 3.44 |

Data sourced from a study on indolizine-based donors for DSSCs. nih.gov Jsc = Short-circuit current density, Voc = Open-circuit voltage, FF = Fill factor, PCE = Power conversion efficiency.

Use as Fluorescent Labels for Nanomaterials

The strong fluorescence and chemical reactivity of indolizines make them suitable for the fluorescent labeling of nanomaterials like carbon nanotubes (CNTs) and graphene. researchgate.net The functionalization of these nanomaterials with fluorescent molecules is crucial for their application in biological imaging and sensing, as it imparts optical properties that the pristine materials often lack or have in a less useful spectral region. rsc.org

The most common method for attaching indolizine moieties to carbon nanomaterials is through 1,3-dipolar cycloaddition. nih.govnih.govresearchgate.net In this approach, a pyridinium ylide, which is a precursor to the indolizine ring, is generated in the presence of the nanomaterial. The ylide then "clicks" onto the π-system of the graphene or CNT sidewall, forming a covalently bound indolizine structure. nih.govnih.gov

Studies have demonstrated that single-walled carbon nanotubes (SWCNTs) functionalized in this manner emit blue light upon excitation (e.g., excitation at ~330-335 nm results in emission at ~404 nm). nih.govnih.gov This fluorescence is a direct result of the newly formed indolizine heterocycles on the nanotube surface. nih.gov Control experiments confirm that the fluorescence is not due to simple physical adsorption of the molecules. nih.gov

Similarly, graphene sheets can be functionalized with indolizine to create hybrid materials that are well-dispersed in organic solvents. researchgate.net An interesting phenomenon observed in these graphene-indolizine hybrids is significant fluorescence quenching (up to 93.4%) compared to the free indolizine molecule. researchgate.net This quenching is attributed to efficient fluorescence resonance energy transfer (FRET) from the attached indolizine fluorophore (the donor) to the graphene sheet (the acceptor), a property that can be exploited in the design of nanosensors. Current time information in Bangalore, IN.researchgate.net

Table 3: Fluorescence Properties of Indolizine-Functionalized Carbon Nanomaterials

| Nanomaterial | Functionalization Method | Excitation λ (nm) | Emission λ (nm) | Key Finding | Reference |

|---|---|---|---|---|---|

| SWCNTs | 1,3-Dipolar Cycloaddition | ~330-335 | ~404 | Covalent functionalization imparts blue fluorescence. | nih.govnih.gov |

| Graphene | 1,3-Dipolar Cycloaddition | Not Specified | Not Specified | Strong fluorescence quenching (~93.4%) via FRET. | researchgate.net |

Extended Conjugation Systems for Push-Pull Dyes

The this compound molecule is itself a quintessential push-pull system. researchgate.net The electron-rich indolizine ring serves as the electron donor (the "push" component), while the electron-deficient 4-cyanobenzoyl group, with its nitrile and carbonyl functionalities, acts as the electron acceptor (the "pull" component). tandfonline.com These two units are directly connected, allowing for efficient intramolecular charge transfer (ICT) upon photoexcitation.

This inherent push-pull character can be further enhanced by extending the π-conjugation of the system. This is a common strategy in the design of organic dyes for various applications, including the aforementioned DSSCs and non-linear optics. researchgate.netnih.gov For example, introducing a π-conjugated spacer, such as a thiophene (B33073) or phenylene unit, between the indolizine donor and the benzoyl acceptor can red-shift the absorption and emission spectra and modulate the electronic properties of the dye. nih.gov

The versatility of the indolizine core allows for synthetic modifications to fine-tune its donor strength. researchgate.net The photophysical properties of these extended push-pull systems are highly sensitive to their chemical structure and their environment. This sensitivity, known as solvatochromism, where the absorption or emission color changes with solvent polarity, is a hallmark of push-pull dyes and is directly related to the change in dipole moment between the ground and excited states. The large change in dipole moment upon excitation in these indolizine-based systems makes them highly responsive to their surroundings, a property that is fundamental to their use in chemical sensing. researchgate.net

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Gaps

The primary academic contribution of 3-(4-Cyanobenzoyl)indolizine lies in its potential as a versatile building block for the synthesis of more complex molecular architectures. The established synthetic routes to 3-aroylindolizines, such as the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with activated alkynes, provide a foundational framework for its preparation. mdpi.comresearchgate.net The presence of both a carbonyl group and a cyano group offers dual sites for post-synthetic modifications, enhancing its utility in creating diverse chemical libraries.

However, a significant research gap exists in the form of a lack of specific experimental data for this particular compound. Its precise photophysical properties, biological activity profile, and solid-state characteristics remain uncharacterized. While the broader class of indolizines is known for applications in areas like cancer research and bioimaging, the specific contributions of the 4-cyanobenzoyl substituent are yet to be determined. nih.govresearchgate.net

Prospects for Further Exploration of Synthetic Diversity

The synthetic versatility of the indolizine (B1195054) core presents numerous opportunities for creating a diverse library of derivatives based on this compound. Future research could focus on:

Modification of the Indolizine Core: Introducing various substituents at other positions (e.g., 1, 2, 5, 6, 7, and 8) of the indolizine ring to systematically tune the electronic and steric properties of the molecule.

Derivatization of the Carbonyl Group: The ketone functionality can be transformed into a variety of other groups, such as alcohols, oximes, and hydrazones, each potentially leading to new biological activities.

Reactions of the Cyano Group: The cyano moiety can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form new heterocyclic rings.

These synthetic explorations would be crucial in establishing structure-activity relationships (SAR) for various applications.

Advanced Characterization Techniques and Methodological Innovations

A thorough characterization of this compound is essential to unlock its full potential. While standard techniques like NMR and mass spectrometry would confirm its structure, advanced methods could provide deeper insights:

Single-Crystal X-ray Diffraction: To definitively determine its three-dimensional structure and analyze intermolecular interactions in the solid state. plos.org

Time-Resolved Fluorescence Spectroscopy: To investigate its excited-state dynamics and assess its potential as a fluorescent probe or photosensitizer. osti.govmdpi.com

Cyclic Voltammetry: To probe its redox properties, which are relevant for applications in organic electronics. nih.gov

Methodological innovations could involve the development of novel, more efficient, and greener synthetic protocols, for instance, employing microwave-assisted synthesis or flow chemistry to improve yields and reduce reaction times. rsmraiganj.in

Emerging Opportunities in Computational Chemistry and Materials Science

Computational chemistry offers a powerful tool to predict and understand the properties of this compound before embarking on extensive experimental work. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to:

Predict its absorption and emission spectra. mdpi.com

Calculate its molecular orbital energies (HOMO and LUMO) to understand its electronic behavior.

Model its interactions with biological targets such as enzymes or DNA.

In materials science, the unique combination of a fluorescent indolizine core and an electron-withdrawing substituent suggests potential applications in:

Organic Light-Emitting Diodes (OLEDs): As a blue-emitting material or a host for other dopants.

Non-linear Optics: The push-pull electronic nature of the molecule could lead to interesting non-linear optical properties.

Chemosensors: The fluorescence of the indolizine moiety could be modulated by the binding of specific analytes to the cyano or carbonyl group.

Potential for Novel Academic Applications Beyond Current Scope

Building on the known biological activities of other indolizine derivatives, this compound could be investigated for a range of novel academic applications:

Targeted Drug Delivery: The compound could be functionalized with biocompatible polymers or targeting ligands to create drug delivery systems for anticancer agents. rsc.org

Photodynamic Therapy (PDT): If the molecule exhibits appropriate photophysical properties, such as efficient intersystem crossing to a triplet state, it could be explored as a photosensitizer for PDT. mdpi.com

Development of New Catalysts: The indolizine scaffold can act as a ligand for transition metals, opening up possibilities for its use in catalysis.

The systematic exploration of these avenues will undoubtedly expand the academic significance of this promising heterocyclic compound.

Q & A

Q. What are the established synthetic routes for 3-(4-cyanobenzoyl)indolizine, and how do reaction conditions affect yields?

The compound is synthesized via cyclization reactions starting from pyrrole derivatives or pyridine precursors. A common method involves KCO-mediated coupling in DMF at 50°C for 8–12 hours, yielding 42–68% . Alternative routes use CuBr catalysts under solvent-free conditions or microwave-assisted protocols, achieving higher efficiency (e.g., 78% yield in 30 minutes) . Key variables include temperature, catalyst choice (e.g., Cu vs. Pd), and solvent polarity, which influence cyclization kinetics and byproduct formation.

Q. How is this compound structurally characterized?

Structural confirmation relies on:

Q. What in vitro biological activities have been reported for this compound?

- Antibacterial : 5/10 synthesized derivatives showed activity against Gram-positive bacteria, with MIC values <50 µg/mL .

- COX-2 Inhibition : IC values comparable to indomethacin, attributed to hydrophobic interactions in the COX-2 binding pocket .

- Anti-HIV : Analogues with 3-aroyl substitutions exhibited IC values ~20 µM in HIV-1 infectivity assays .

Q. What chromatographic techniques are optimal for purifying this compound?

- Column Chromatography : Silica gel (60–120 mesh) with hexane/ethyl acetate gradients .

- Recrystallization : Ethyl acetate or ethanol for high-purity crystals (>95% by HPLC) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, electronic effects) influence bioactivity in SAR studies?

- Electron-Withdrawing Groups (EWGs) : 4-Cyanobenzoyl enhances COX-2 binding via dipole interactions, while fluorobenzoyl derivatives improve antibacterial potency .

- Position-Specific Effects : 7-Amino substitutions increase solubility but reduce antiviral activity, whereas 2-methyl groups improve metabolic stability . SAR analysis of 49 derivatives identified 3-aroyl as critical for HIV-1 inhibition .

Q. What computational strategies are used to optimize its pharmacophore?

- Molecular Docking : Aligns the benzoyl moiety and indolizine core into COX-2’s hydrophobic channel, with binding energies comparable to indomethacin (ΔG ≈ -9.5 kcal/mol) .

- DFT Calculations : HOMO-LUMO gaps (~4.2 eV) predict electron-rich indolizine as a donor in charge-transfer complexes, useful for sensor design .

Q. How can conflicting bioactivity data (e.g., antibacterial potency across studies) be systematically resolved?

- Experimental Variables : Test bacterial strains (e.g., S. aureus vs. E. coli), culture media, and compound solubility (logP ~2.5–3.0) significantly affect MIC values .

- Statistical Validation : Triplicate measurements with ±SD analysis and ANOVA (p<0.05) ensure reproducibility .

Q. What reaction optimization strategies address low yields in large-scale synthesis?

- Catalyst Screening : CuBr increases cyclization efficiency under solvent-free conditions (yield ↑20% vs. thermal methods) .

- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 30 minutes at 80°C) .

- Solvent Selection : Ethyl acetate enhances purity (>90%) versus DMF, which may form side products .

Q. How is target specificity validated in enzyme inhibition assays?

Q. What structural features govern its binding mode to biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.